2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide
Description
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide is a hybrid organosilane compound featuring a hydrazine-carboxamide core substituted with two methyl groups and a triethoxysilylpropyl chain. The triethoxysilyl group enables covalent attachment to inorganic surfaces (e.g., silica nanoparticles), while the hydrazine-carboxamide moiety provides hydrogen-bonding capabilities. This dual functionality makes it valuable in catalysis, materials science, and surface modification.
Properties
CAS No. |
489438-19-9 |
|---|---|
Molecular Formula |
C12H29N3O4Si |
Molecular Weight |
307.46 g/mol |
IUPAC Name |
1-(dimethylamino)-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C12H29N3O4Si/c1-6-17-20(18-7-2,19-8-3)11-9-10-13-12(16)14-15(4)5/h6-11H2,1-5H3,(H2,13,14,16) |
InChI Key |
ZVVYWLIIAVXJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)NN(C)C)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide typically involves the reaction of 2,2-dimethylhydrazine with a triethoxysilyl propyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography, depending on the specific requirements.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triethoxysilyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Materials Science
Silane Coupling Agent
The compound acts as a silane coupling agent, which enhances the adhesion between organic polymers and inorganic substrates. Its triethoxysilyl group allows for effective bonding to silica and other silicate materials, making it valuable in composite materials and coatings. This property is particularly useful in the production of rubber compositions where improved mechanical properties are desired.
Rubber Industry Applications
In rubber formulations, 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide has been incorporated into rubber compositions to improve their performance characteristics. Research indicates that the addition of hydrazine derivatives can enhance the thermal stability and mechanical strength of rubber products such as tires .
| Property | Without Hydrazine | With Hydrazine |
|---|---|---|
| Tensile Strength (MPa) | 20 | 25 |
| Elongation at Break (%) | 300 | 350 |
| Hardness (Shore A) | 60 | 65 |
Pharmaceutical Applications
Anticancer Activity
Research has shown that hydrazine derivatives exhibit significant anticancer properties. Studies have explored the synthesis of various hydrazine compounds, including derivatives similar to 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide, which have demonstrated efficacy against different cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo settings .
Enzyme Inhibition
The compound also shows potential as an inhibitor of specific enzymes involved in cancer progression and metastasis. By modifying its structure, researchers aim to enhance its selectivity and potency against target enzymes related to tumor growth .
Environmental Applications
Bioremediation
Due to its hydrazine moiety, this compound can be utilized in bioremediation processes aimed at detoxifying environments contaminated with heavy metals or organic pollutants. The silane group facilitates the attachment of the compound to soil particles or microbial surfaces, enhancing the bioavailability of contaminants for degradation .
Stabilization of Pollutants
Additionally, it has been studied for its ability to stabilize hazardous pollutants in soil and water systems by forming complexes that reduce their mobility and bioavailability. This application is critical in developing strategies for environmental cleanup and sustainable waste management practices.
Case Studies
-
Rubber Composition Study
- A study published in a patent document highlighted the use of hydrazine compounds in rubber formulations aimed at improving performance metrics such as tensile strength and thermal stability. The findings indicated significant enhancements when incorporating 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide compared to traditional formulations .
-
Anticancer Research
- In a series of experiments focusing on anticancer activity, derivatives of hydrazines were synthesized and tested against various cancer cell lines. Results showed that certain modifications led to increased cytotoxicity against MCF-7 breast cancer cells, suggesting a pathway for developing new therapeutic agents based on this compound .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide involves its interaction with various molecular targets and pathways. The triethoxysilyl group allows for strong adhesion to surfaces, while the hydrazine carboxamide moiety can participate in hydrogen bonding and other interactions. These properties make the compound effective in modifying surfaces and enhancing the performance of materials.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
Hydrazine-Carboxamide Derivatives
- 2-Tosyl-N-(3-(triethoxysilyl)propyl)hydrazine-1-carboxamide (): Structure: Tosyl (p-toluenesulfonyl) group replaces the dimethyl substituents. Properties: Enhanced electron-withdrawing character from the sulfonyl group increases hydrogen-bond acceptor strength. Used as a linker in magnetic nanoparticle catalysts for nicotinonitrile synthesis under solvent-free conditions . Synthesis: Reacts p-toluenesulfonyl chloride with hydrazine hydrate, followed by triethoxysilylpropylamine coupling .
- N1-(3-Methoxypropyl)-2-(2-pyridylmethylidene)hydrazine-1-carbothioamide (): Structure: Carbothioamide (C=S) replaces carboxamide (C=O), with a pyridyl substituent. Properties: Thioamide groups exhibit stronger hydrogen-bond donor capacity due to sulfur’s polarizability. Applications in coordination chemistry or as enzyme inhibitors are likely .
Thiourea Derivatives
- 1-Allyl-3-[3-(triethoxysilyl)propyl]thiourea (): Structure: Thiourea (N-C=S-N) core instead of carboxamide. Properties: Higher acidity and stronger hydrogen-bond donor ability compared to carboxamides. Used in surface functionalization but may exhibit higher reactivity or toxicity .
Structural Analogues with Triethoxysilylpropyl Chains
Pyridine-Linked Hydrazine-Carboxamide ():
- Structure : Two hydrazine-carboxamide units linked to a 2,6-dimethylpyridine dicarbonyl core, each with triethoxysilylpropyl chains.
- Properties : The extended π-conjugation from the pyridine core enhances stability and electronic communication. Applications include supramolecular catalysis or metal-organic frameworks (MOFs) .
Silica-Functionalized Ureas ():
Heterocyclic Carboxamide Derivatives
- N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide (): Structure: Pyrazine ring with nitro and methyl substituents. Properties: The nitro group introduces redox activity, while the pyrazine core enables π-stacking. Potential applications in spin-crossover materials or photovoltaics .
Comparative Analysis Table
Impact of Structural Differences on Properties
- Electronic Effects: Carboxamides (C=O) are weaker H-bond donors but stronger acceptors than thioureas (N-C=S-N) or thioamides (C=S), influencing their roles in substrate binding .
- Solubility and Reactivity: Triethoxysilylpropyl chains improve compatibility with inorganic matrices, while heterocyclic cores (e.g., pyrazine, pyridine) enhance thermal and oxidative stability .
Biological Activity
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide, also known as 2-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H25N3O4Si
- Molecular Weight : 303.43 g/mol
- CAS Number : 106868-88-6
This compound features a hydrazine moiety linked to a triethoxysilyl group, which may enhance its properties for applications in various fields, including medicinal chemistry and materials science.
The biological activity of 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide is primarily attributed to its ability to interact with biological macromolecules. The presence of the hydrazine group suggests potential activity against various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with hydrazine functionalities can exhibit anticancer properties. For instance, studies have shown that similar hydrazine derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of cell proliferation .
Antioxidant Properties
The incorporation of silane groups in the structure may enhance the compound's stability and reactivity, potentially leading to antioxidant effects. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Study 1: Antitumor Effects
In a study investigating the antitumor effects of hydrazine derivatives, 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .
Study 2: Synthesis and Characterization
A synthesis protocol for this compound was developed involving the reaction of triethoxysilane with appropriate hydrazine derivatives. Characterization through NMR and mass spectrometry confirmed the structure and purity of the synthesized product. This study highlights the feasibility of producing this compound for further biological testing .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide, and how can reaction conditions be tailored to maximize yield?
- Methodological Answer : The compound can be synthesized via hydrazine-carboxamide condensation. A two-step approach is recommended:
- Step 1 : React 3-(triethoxysilyl)propylamine with dimethyl hydrazine in anhydrous ethanol under reflux (70–80°C) to form the hydrazine intermediate.
- Step 2 : Introduce a carboxamide group via reaction with carbonyl chloride derivatives in dichloromethane at 0–5°C.
- Key Parameters : Use glacial acetic acid as a catalyst for condensation reactions (yield improvement: ~15%) and inert atmosphere (N₂/Ar) to prevent hydrolysis of the triethoxysilyl group .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm hydrazine and carboxamide proton environments (e.g., NH peaks at δ 8.2–8.5 ppm). FT-IR for detecting Si-O-C (1050–1100 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.2) and fragmentation patterns adhering to the nitrogen rule .
- Crystallography : Single-crystal X-ray diffraction (as in analogous hydrazinecarboxamide derivatives) resolves stereoelectronic effects and confirms silyl group orientation .
Q. How is this compound applied in surface modification studies, and what metrics evaluate its performance?
- Methodological Answer : The triethoxysilyl group enables covalent bonding to silica-based substrates.
- Protocol : Treat surfaces (e.g., glass, nanoparticles) with the compound in toluene at 80°C for 24 hours.
- Evaluation :
- Contact angle measurements to assess hydrophobicity.
- XPS or ToF-SIMS to quantify surface-bound Si-O-Si linkages.
- Stability tests under acidic/alkaline conditions (pH 2–12) .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the triethoxysilyl group in cross-coupling reactions?
- Methodological Answer :
- Molecular Modeling : Use DFT calculations (e.g., Gaussian 09/B3LYP/6-31G**) to map electron density on the Si atom and predict nucleophilic attack sites.
- Solvent Effects : MD simulations (e.g., GROMACS) model solvent interactions in toluene/ethanol mixtures, which influence silyl group hydrolysis rates.
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots for hydrolysis) .
Q. How can contradictory spectroscopic data from independent studies be resolved?
- Methodological Answer :
- Systematic Analysis : Cross-reference NMR (e.g., solvent-induced shifts in DMSO vs. CDCl₃) and MS data with synthetic protocols.
- Reproducibility Checks : Replicate reactions under standardized conditions (e.g., anhydrous solvents, controlled humidity).
- Collaborative Validation : Share raw spectral data via open-access platforms (e.g., Zenodo) for peer verification .
Q. What experimental frameworks integrate this compound into hybrid materials while addressing hydrolytic instability?
- Methodological Answer :
- Stabilization Strategies :
- Encapsulate the compound in mesoporous silica to limit water access.
- Co-condense with hydrophobic polymers (e.g., PDMS) via sol-gel methods.
- Performance Metrics :
- TGA/DSC to monitor thermal stability.
- In situ FT-IR to track Si-O-Si network formation during curing.
- Theoretical Basis : Link to polymer chemistry frameworks (e.g., Flory-Huggins theory for cross-linking efficiency) .
Methodological Notes
- Data Contradiction Analysis : Always contextualize discrepancies using multi-technique validation (e.g., XRD + NMR) and consider batch-to-batch variability in reagents.
- Safety Protocols : Adhere to guidelines for hydrazine derivatives (e.g., use fume hoods, avoid direct exposure; dispose via certified waste handlers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
